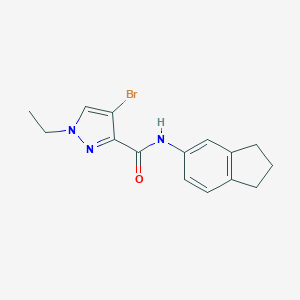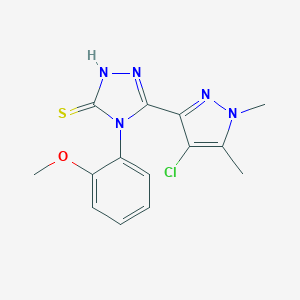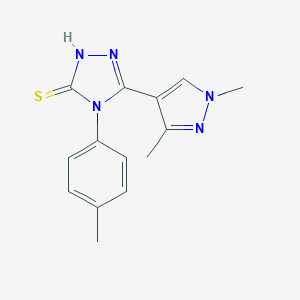![molecular formula C22H19BrN4O3 B280066 6-AMINO-4-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B280066.png)
6-AMINO-4-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under basic conditions. For instance, a mixture of 3-methyl-1-phenyl-2-pyrazolin-5-one, malononitrile, and an aldehyde can be refluxed in ethanol with a catalytic amount of piperidine to form the pyrano[2,3-c]pyrazole core.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 3-bromophenol in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C22H19BrN4O3 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
6-amino-4-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O3/c1-12-19-20(17(10-24)21(25)30-22(19)27-26-12)13-6-7-18(28-2)14(8-13)11-29-16-5-3-4-15(23)9-16/h3-9,20H,11,25H2,1-2H3,(H,26,27) |
InChI Key |
ZDHQXOUQELQCHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B280002.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ETHYL 5-({[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B280007.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B280018.png)
![2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280021.png)

![ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)

